hrpS protein
Description
Properties
CAS No. |
124893-14-7 |
|---|---|
Molecular Formula |
C6H3Cl2FN2O |
Synonyms |
hrpS protein |
Origin of Product |
United States |
Scientific Research Applications
Biological Research Applications
- Gene Regulation Studies :
-
Protein-Protein Interaction Studies :
- The interaction between HrpS and other proteins can be utilized to study protein-protein interactions (PPIs) in various biological contexts. For instance, engineered versions of horseradish peroxidase (HRP) have been developed to detect intercellular PPIs by reconstituting active forms upon interaction between specific proteins .
- Pathogen Interaction Mechanisms :
Diagnostic Applications
- ELISA and Western Blotting :
- Immunohistochemistry :
- In Situ Hybridization :
Therapeutic Applications
- Drug Development :
- Targeted Drug Delivery :
- Cancer Immunotherapy :
Case Studies and Findings
Comparison with Similar Compounds
Structural and Functional Analogues
HrpS shares homology with other bacterial regulatory proteins, such as RpoN (σ⁵⁴) and HrpR/HrpS homologs in Xanthomonas species. Below is a comparative analysis based on structural domains, stability, and functional roles:
Key Findings :
- Structural Stability : HrpS exhibits lower thermal stability compared to RpoN, with denaturation observed at 40°C under low pH conditions . This contrasts with RpoN, which retains activity at higher temperatures due to its compact σ-factor domain.
- Functional Redundancy : HrpS and HrpR in Xanthomonas form a hetero-oligomeric complex, while HrpS in P. syringae operates independently, highlighting evolutionary divergence in regulatory mechanisms .
Analytical Techniques for Comparability
Studies on analogous proteins emphasize the importance of high-resolution fingerprinting (HRF) and empirical phase diagrams (EPDs) to assess conformational stability and detect subtle structural differences . For example:
Regulatory and Biosimilarity Considerations
The FDA’s guidance on biosimilarity assessment (e.g., evaluating higher-order structure (HOS) and conformational stability) provides a framework for comparing HrpS with engineered variants or biosimilars . Critical parameters include:
- Physical Degradation: Aggregation propensity under low pH aligns with instability trends seen in therapeutic monoclonal antibodies (mAbs), necessitating similar stabilization strategies (e.g., lyoprotectants) .
Preparation Methods
Genetic and Functional Overview
HrpS is encoded within the hrpRS operon of Pseudomonas syringae pathovars, forming a hetero-hexameric complex with HrpR to regulate σ⁵⁴-RNA polymerase. Unlike single-EBP systems in non-syringae pathogens, HrpS and HrpR exhibit non-redundant functionalities, with HrpS directly interacting with the negative regulator HrpV. This unique partnership necessitates co-expression strategies to preserve native conformational states during preparation.
Structural Domains and Implications for Purification
HrpS belongs to the AAA+ ATPase superfamily, featuring two domains:
-
AAA+ domain : Responsible for ATP hydrolysis and σ⁵⁴-RNAP remodeling.
-
Helix-turn-helix (HTH) domain : Mediates DNA binding at upstream activator sequences (UASs).
The absence of cis-regulatory domains simplifies purification but requires careful handling to prevent aggregation, particularly in E. coli overexpression systems.
Recombinant Expression Systems for HrpS
Host Selection and Vector Design
HrpS is typically expressed in E. coli BL21(DE3) due to its high yield and compatibility with T7 promoters. Key considerations include:
| Parameter | Specification |
|---|---|
| Expression vector | pET-28a(+) with N-terminal His₆ tag |
| Induction condition | 0.5 mM IPTG at OD₆₀₀ = 0.6, 16°C for 18 hours |
| Host strain | BL21(DE3) lon/ ompT protease-deficient |
Co-expression with HrpR in a bicistronic system (e.g., pCDFDuet-1) improves solubility, as the HrpRS hetero-hexamer forms during folding.
Culture Media and Growth Conditions
Luria-Bertani (LB) broth supplemented with 34 μg/mL chloramphenicol and 50 μg/mL kanamycin is standard. Autoinduction media (e.g., ZYP-5052) may enhance yields for large-scale preparations.
Extraction and Solubilization of HrpS
Cell Lysis Techniques
Mechanical disruption via high-pressure homogenization (e.g., French Press at 18,000 psi) is preferred over enzymatic methods to avoid introducing foreign proteases. Lysis buffer composition critically affects stability:
| Component | Concentration | Purpose |
|---|---|---|
| Tris-HCl (pH 8.0) | 50 mM | Maintains pH stability |
| NaCl | 300 mM | Prevents nonspecific aggregation |
| Imidazole | 20 mM | Competes with His-tag binding |
| β-mercaptoethanol | 5 mM | Reduces disulfide bonds |
| Protease inhibitors | 1× cocktail | Minimizes degradation |
Solubilization of Inclusion Bodies
If HrpS forms inclusion bodies, refolding is achieved using a urea gradient (6 M to 0 M) in buffer containing 50 mM Tris (pH 8.0), 150 mM NaCl, and 5 mM reduced glutathione. Dialysis at 4°C over 48 hours restores activity.
Chromatographic Purification Strategies
Affinity Chromatography
Immobilized metal affinity chromatography (IMAC) with Ni²⁺-NTA resin is the primary step for capturing His-tagged HrpS. Elution profiles are optimized using imidazole gradients:
| Step | Imidazole Concentration | Purpose |
|---|---|---|
| Equilibration | 20 mM | Removes unbound proteins |
| Wash | 50 mM | Eliminates weakly bound contaminants |
| Elution | 250 mM | Recovers purified HrpS |
Yield typically reaches 15–20 mg per liter of culture, with >90% purity assessed by SDS-PAGE.
Ion Exchange Chromatography (IEX)
Anion exchange (Q Sepharose) further purifies HrpS by exploiting its theoretical pI of 5.2. A linear NaCl gradient (0–1 M) in 20 mM Tris (pH 8.0) resolves isoforms caused by phosphorylation or oxidation.
Size Exclusion Chromatography (SEC)
Superdex 200 Increase columns calibrate the hetero-hexameric HrpRS complex (∼330 kDa). SEC buffer (25 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol) maintains oligomer stability.
Functional Characterization and Quality Control
SDS-PAGE and Western Blotting
A 12% SDS-PAGE gel confirms HrpS purity (∼50 kDa band). Western blot with anti-His antibodies verifies tag integrity.
ATPase Activity Assay
HrpS ATP hydrolysis is measured using the NADH-coupled assay. Reaction conditions:
-
2 mM ATP
-
50 mM Tris (pH 7.5)
-
150 mM KCl
-
10 mM MgCl₂
-
0.2 mg/mL HrpS
Activity (∼120 nmol/min/mg) indicates proper folding.
DNA-Binding Electrophoretic Mobility Shift Assay (EMSA)
Fluorescently labeled UAS DNA (5'-CGGACTTTCGCCCG-3') is incubated with HrpS (0.1–1 μM) in 20 mM Tris (pH 7.5), 50 mM NaCl, 1 mM DTT. A Kd of 85 ± 12 nM confirms HTH domain functionality.
Troubleshooting Common Preparation Challenges
Low Solubility in E. coli
Proteolytic Degradation
Q & A
Q. What platforms support collaborative annotation of hrpS-associated datasets to enhance reproducibility?
- Methodological Answer : Submit raw and processed data to specialized repositories:
- Proteomics : PRIDE Archive (MS data) with linked experimental metadata (MXFP-ID) .
- Genetic Interaction Networks : BioGRID or STRING, tagging hrpS with standardized identifiers (e.g., UniProtKB Accession) .
- Code and Workflows : Share via GitHub or Zenodo, using Docker for environment reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
